Product packaging for 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine(Cat. No.:CAS No. 1263286-57-2)

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B597972
CAS No.: 1263286-57-2
M. Wt: 199.011
InChI Key: JKNZEQLPYXQMPQ-UHFFFAOYSA-N
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Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1263286-57-2) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery . The triazolopyrimidine scaffold is recognized for its structural similarity to purines, allowing it to function as a core structure in the design of novel bioactive molecules . This compound serves as a key synthetic intermediate for the development of potential therapeutic agents, particularly in oncology research. Its primary research value lies in its application as a precursor for the synthesis of diverse triazolopyrimidine derivatives that exhibit potent biological activities. Scientific studies have demonstrated that compounds based on this scaffold can act as inhibitors of cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR) . These inhibitory activities make it a compelling candidate for the development of targeted cancer therapies. Recent research has identified specific triazolopyrimidine derivatives that kill gastric cancer cells via the mitochondria pathway, inducing apoptosis and cell cycle arrest . Other studies have shown that such derivatives can exhibit antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7) . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B597972 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1263286-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNZEQLPYXQMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 3 Bromo 1 2 3 Triazolo 4,3 a Pyrimidine

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond at the 3-position of the organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine ring is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a range of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the heterocyclic core.

The electron-deficient nature of the organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions at the 3-position. While specific studies on 3-Bromo- (B131339) organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine are not extensively documented, the reactivity can be inferred from analogous heterocyclic systems.

Amines: The reaction with various primary and secondary amines is expected to proceed under thermal or microwave-assisted conditions, often in the presence of a base to neutralize the hydrogen bromide generated. This would lead to the formation of 3-amino- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine derivatives. The synthesis of related 3-amino- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyridines has been achieved through various synthetic routes, highlighting the accessibility of this functional group at the 3-position. organic-chemistry.org

Alkoxides: Substitution by alkoxides, such as sodium methoxide (B1231860) or ethoxide, would yield the corresponding 3-alkoxy- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines. These reactions typically occur in the corresponding alcohol as the solvent.

Thiols: Thiolate nucleophiles are generally excellent nucleophiles in SNAr reactions and are expected to react readily with 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine to give 3-thioether derivatives. These reactions are usually carried out in the presence of a base, such as sodium hydride or a tertiary amine, to generate the thiolate in situ.

The following table illustrates the expected products from the nucleophilic substitution reactions of 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine with various nucleophiles.

NucleophileReagent ExampleExpected Product
AmineR¹R²NH3-(R¹R²-amino)- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine
AlkoxideR-ONa3-(R-oxy)- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine
ThiolR-SH / Base3-(R-thio)- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine

This table is based on the general reactivity of halo-azaheterocycles and serves as a predictive guide.

The selectivity of nucleophilic substitution reactions on the organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine core can be influenced by several factors. In substrates with multiple halogen substituents, the position of substitution is dictated by the electronic properties of the ring system. For instance, in related halo-4H-pyrido[1,2-a]pyrimidin-4-ones, the reactivity of halogens at different positions was investigated, showing a dependence on the electronic environment. proprogressio.hu

Reaction conditions such as temperature, solvent, and the nature of the base can also play a critical role. For example, the use of microwave irradiation can significantly accelerate reaction times and improve yields in nucleophilic substitution reactions. The choice of base is also crucial; a strong, non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. In some cases, the equilibrium between different isomers, such as the interconversion of organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines to organic-chemistry.orgnih.govwikipedia.orgtriazolo[1,5-a]pyrimidines via the Dimroth rearrangement, could be influenced by reaction conditions, potentially affecting the final product distribution. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 3-position of 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. wikipedia.orglibretexts.org It is anticipated that 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine would readily undergo Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids.

In analogous systems, such as halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, Suzuki-Miyaura couplings have been successfully employed to introduce aryl and vinyl groups. proprogressio.hursc.org These reactions typically utilize a palladium catalyst like Pd(PPh₃)₄ or a Pd(II) source with a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. The reaction is tolerant of a wide range of functional groups on the boronic acid partner.

The following table provides representative examples of expected Suzuki-Miyaura cross-coupling products starting from 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine.

Boronic AcidCatalyst/Base ExampleExpected Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Phenyl- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃3-(4-Methoxyphenyl)- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine
Thiophene-2-boronic acidPd(OAc)₂ / SPhos / K₃PO₄3-(Thiophen-2-yl)- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine

This table is illustrative and based on the successful application of Suzuki-Miyaura reactions on similar heterocyclic systems.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction offers a direct route to alkyl or aryl-substituted organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines. The application of Kumada coupling would allow for the introduction of a variety of carbon-based substituents at the 3-position.

Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This method provides a powerful alternative to classical nucleophilic substitution for the synthesis of 3-amino- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine derivatives, often proceeding under milder conditions and with a broader substrate scope. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base like sodium tert-butoxide. This strategy has been successfully applied to a variety of bromopyridines and other bromo-substituted heterocycles. chemspider.comresearchgate.netnih.gov

The reactivity of the C-Br bond in 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine extends to other organometallic transformations. These can include Sonogashira coupling for the introduction of alkyne moieties, Stille coupling with organostannanes, and Heck coupling with alkenes. These reactions would further expand the synthetic utility of 3-Bromo- organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine as a building block for the synthesis of complex, functionalized heterocyclic compounds. The synthesis of various substituted organic-chemistry.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidines and related fused systems demonstrates the broad applicability of such synthetic strategies in creating libraries of compounds for biological screening. nih.govnih.govnih.gov

Electrophilic Transformations on the Triazolopyrimidine Core

The wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine ring system is generally considered electron-deficient due to the presence of four nitrogen atoms. This inherent electron deficiency makes electrophilic substitution reactions on the carbon framework challenging. However, the introduction of activating groups or the use of forcing conditions can facilitate such transformations. For the analogous, yet more complex, pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system, electrophilic substitution has been shown to occur on the pyrimidine (B1678525) ring. nih.gov

In the case of 3-bromo- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine, the bromine atom at the 3-position further deactivates the triazole ring. The pyrimidine ring, being relatively more electron-rich, is the more likely site for electrophilic attack. Specifically, the C-6 position is predicted to be the most susceptible to electrophilic substitution due to the influence of the adjacent nitrogen atoms.

Common electrophilic substitution reactions and their expected outcomes on the triazolopyrimidine core are summarized below.

ReactionReagentExpected ProductReference
BrominationBromine in acetic acid6-Bromo derivative nih.gov
IodinationIodine monochloride6-Iodo derivative nih.gov
NitrationNitric acid/Sulfuric acid6-Nitro derivative nih.gov

It is important to note that these reactions have been documented on a similar fused heterocyclic system, and their direct application to 3-bromo- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine may require optimization of reaction conditions. nih.gov

Oxidation and Reduction Chemistry of the Fused System

The oxidation and reduction of the wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine nucleus are fundamental transformations that can lead to a variety of new derivatives.

Oxidation: The synthesis of the wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine ring system often involves an oxidative cyclization step. researchgate.net For instance, the reaction of 2-hydrazinopyrimidines with aldehydes followed by an oxidizing agent such as N-chlorosuccinimide (NCS) or iodine can yield the fused triazole ring. researchgate.netmdpi.com Once formed, the triazolopyrimidine ring is relatively stable to further oxidation under mild conditions. However, strong oxidizing agents can lead to ring degradation. The formation of N-oxides by treatment with peroxy acids is a potential transformation, which could, in turn, modify the reactivity of the ring system towards electrophilic substitution. researchgate.net

Reduction: The reduction of the triazolopyrimidine system can proceed in several ways depending on the reducing agent and the substitution pattern. Catalytic hydrogenation may lead to the saturation of the pyrimidine ring. The bromo-substituent at the 3-position can also be susceptible to reduction, either through catalytic hydrogenation or by using reducing agents like zinc in acetic acid, to yield the debrominated wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine.

Annulation and Further Cyclization Reactions to Form More Complex Ring Systems

The 3-bromo- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine scaffold is a valuable building block for the synthesis of more complex polycyclic heterocyclic systems. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, which can be followed by intramolecular cyclization to construct additional rings.

One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce a side chain at the 3-position. This side chain can be designed to contain a functional group that can subsequently react with another part of the triazolopyrimidine molecule to form a new ring.

Reaction TypeReagentsIntermediate ProductSubsequent CyclizationFused System
Suzuki CouplingArylboronic acid, Pd catalyst, base3-Aryl- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine--
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base3-Alkynyl- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidineIntramolecular cyclizatione.g., Pyrrolo[1,2-a]triazolo[5,1-c]pyrimidine
Buchwald-Hartwig AminationAmine, Pd catalyst, base3-Amino- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidineCondensation with a dicarbonyl compounde.g., Imidazo[1,2-a]triazolo[5,1-c]pyrimidine

These annulation strategies are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science. nih.govosi.lv

Rearrangement Reactions and Isomerizations

The wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine system is known to undergo several important rearrangement reactions, leading to the formation of isomeric structures. These transformations are often driven by the desire to achieve a more thermodynamically stable ring system.

The Dimroth rearrangement is a well-documented isomerization of N-heterocyclic compounds. wikipedia.org In the context of wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, this rearrangement involves the conversion to the isomeric and more thermodynamically stable wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine system. osi.lv The generally accepted mechanism for the Dimroth rearrangement proceeds through a sequence of ring-opening and ring-closing steps.

The process is typically initiated by nucleophilic attack, often by a solvent molecule like water or an added base, at the C-5 or C-7 position of the pyrimidine ring. This leads to the cleavage of the pyrimidine ring, followed by rotation around a single bond and subsequent ring closure to form the more stable [1,5-a] isomer. The presence of substituents on the ring system can significantly influence the rate and outcome of the rearrangement.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another important pathway for the transformation of heterocyclic systems, particularly in the presence of strong nucleophiles like amide ions. wikipedia.org This mechanism is distinct from a direct nucleophilic aromatic substitution (SNAr) and involves a ring-opened intermediate.

For substituted pyrimidines, the ANRORC mechanism has been extensively studied. wikipedia.org In the case of bromo-substituted wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, reaction with nucleophiles such as amines can proceed via an ANRORC-type pathway. The nucleophile adds to an electrophilic carbon atom of the pyrimidine ring, leading to the opening of the ring. This is followed by the expulsion of the bromide ion and subsequent ring closure to yield a substituted product where the original ring atoms may have been exchanged with atoms from the nucleophile. Isotopic labeling studies have been instrumental in confirming the operation of the ANRORC mechanism in such systems. wikipedia.org

The outcome of the rearrangement reactions of wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines can often be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will predominate. libretexts.orgyoutube.com This is the kinetic product, and its formation proceeds via the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture, regardless of the rate at which it is formed. wikipedia.orglibretexts.orgyoutube.com

In the Dimroth rearrangement of wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, the [4,3-a] isomer is generally the kinetic product, while the [1,5-a] isomer is the more thermodynamically stable product. nih.gov Therefore, by carefully controlling the reaction conditions such as temperature, solvent, and reaction time, it is possible to selectively favor the formation of one isomer over the other.

Control TypeConditionsPredominant IsomerReference
KineticLower temperature, shorter reaction time wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyrimidine wikipedia.orglibretexts.org
ThermodynamicHigher temperature, longer reaction time wikipedia.orgnih.govresearchgate.netTriazolo[1,5-a]pyrimidine wikipedia.orglibretexts.org

Derivatization and Functionalization Strategies for The 1 2 3 Triazolo 4,3 a Pyrimidine Scaffold

Introduction of Diverse Substituents via Halogen Reactivity

The halogen atom in 3-Bromo- (B131339) researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine serves as a key functional group for introducing a wide array of substituents through nucleophilic substitution reactions. The electron-deficient nature of the triazolopyrimidine ring system facilitates the displacement of the bromide ion by various nucleophiles. This reactivity is a cornerstone for creating libraries of derivatives with modified properties.

Analogous reactions in related heterocyclic systems, such as researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrazines, demonstrate the utility of this approach. For instance, a chloro-substituted intermediate can react with nucleophiles like 4-aminophenol (B1666318) to form new carbon-nitrogen and carbon-oxygen bonds, effectively replacing the halogen with a larger, more complex moiety. nih.gov The synthesis of the related 3-bromo- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyridine is achieved by reacting the parent heterocycle with N-bromosuccinimide (NBS), highlighting the reactivity of the C-3 position towards electrophilic halogenation, which in turn prepares the substrate for subsequent nucleophilic attack. chemicalbook.com This strategy allows for the introduction of various functional groups, including amines, phenols, and other moieties, which is critical for exploring structure-activity relationships in drug discovery programs. nih.gov

Peripheral Functionalization of the Triazole and Pyrimidine (B1678525) Rings

Beyond the reactive halogen at the C-3 position, the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine scaffold allows for functionalization at other peripheral sites on both the triazole and pyrimidine rings. Synthetic strategies often involve building the heterocyclic core from an already functionalized pyrimidine precursor.

One such approach involves the reaction of thiobarbituric acid with hydrazonoyl halides to synthesize researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine-5,7-(1H,6H)-dione derivatives. researchgate.net In this case, the pyrimidine ring is pre-functionalized with oxo groups. Similarly, many synthetic routes employ substituted 5-aminotriazoles and 1,3-dicarbonyl compounds, which results in a researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine core bearing various substituents at the 5- and 7-positions, derived from the dicarbonyl component. nih.gov The commercial availability of derivatives such as 3-Bromo-5,7-dimethyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine further illustrates that alkyl groups can be readily incorporated onto the pyrimidine ring. chiralen.com These peripheral modifications are essential as they influence the molecule's solubility, steric profile, and electronic properties, which can profoundly impact its biological interactions.

Synthesis of Alkylselanyl Derivatives

A specific and notable derivatization is the introduction of an alkylselanyl (-SeR) group, creating a selenium-containing heterocyclic system. A facile, metal-free method has been developed for the synthesis of novel alkylselanyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidines. researchgate.net This multi-step synthesis begins not with the pre-formed triazolopyrimidine, but with a highly functionalized pyrimidine building block.

The synthetic pathway proceeds as follows researchgate.net:

Selenocyanation: 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) is treated with potassium selenocyanate (B1200272). The selenocyanate anion acts as a nucleophile to produce 5-bromo-2-chloro-4-methyl-6-selenocyanatopyrimidine.

Alkylation: This intermediate reacts with various alkyl halides to afford a series of alkyl selanyl (B1231334) pyrimidine derivatives.

Hydrazinolysis: The resulting compounds are treated with hydrazine (B178648) hydrate (B1144303) to replace the remaining chloro group with a hydrazinyl group, which is a key precursor for triazole ring formation.

Cyclization: Finally, reaction with various orthoesters leads to the cyclization of the hydrazine moiety, forming the triazole ring and yielding the desired alkylselanyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine derivatives in good to excellent yields.

This process demonstrates a powerful strategy for incorporating selenium into the scaffold, a modification known to impart unique biological properties.

Table 1: Synthesis of Alkylselanyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine Derivatives This interactive table outlines the final cyclization step in the synthesis of various alkylselanyl derivatives.

Precursor (Alkyl Selanyl Hydrazinyl Pyrimidine)Reagent (Orthoester)Final Product (Alkylselanyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine)
4-Alkylselanyl-5-bromo-6-hydrazinylpyrimidineTriethyl orthoformate7-Alkylselanyl-6-bromo-5-methyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine
4-Alkylselanyl-5-bromo-6-hydrazinylpyrimidineTriethyl orthoacetate7-Alkylselanyl-6-bromo-3,5-dimethyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine
4-Alkylselanyl-5-bromo-6-hydrazinylpyrimidineTriethyl orthopropionate7-Alkylselanyl-6-bromo-3-ethyl-5-methyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine

Note: This table is a generalized representation based on the synthetic methodology described in the source literature. researchgate.net

Construction of Polycyclic Systems Incorporating theresearchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine Core

The researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine nucleus serves not only as a scaffold for substitution but also as a foundational building block for the construction of more complex polycyclic systems. researchgate.net These larger structures are of significant interest in medicinal chemistry, as exemplified by the development of antagonists for adenosine (B11128) receptors based on a pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazolo[1,5-c]pyrimidine core. unife.it

The synthesis of such fused systems typically involves annulation reactions where new rings are built onto the existing triazolopyrimidine framework. Functional groups on the core, such as halogens, amines, or thiols, can act as anchor points for these cyclization reactions. For example, a bifunctional reagent could potentially react with both the C-3 bromo position and another reactive site on the pyrimidine ring to forge a new heterocyclic ring, thus creating a tricyclic or tetracyclic structure. The development of these polycyclic compounds expands the chemical space accessible from the triazolopyrimidine core, leading to molecules with highly specific three-dimensional shapes capable of interacting with complex biological targets. researchgate.netunife.it

Structure–Reactivity Relationship in Derivatization

The derivatization of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine scaffold is governed by intricate structure-reactivity relationships. The electronic nature of the fused ring system, the influence of existing substituents, and the potential for isomeric rearrangement are all critical factors.

A defining characteristic of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine system is its propensity to undergo the Dimroth rearrangement to form the more thermodynamically stable researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine isomer. nih.govosi.lv This rearrangement can be a competing pathway during derivatization reactions, particularly under acidic or basic conditions, and must be considered during synthetic planning.

Theoretical and Computational Chemistry Investigations of 3 Bromo 1 2 3 Triazolo 4,3 a Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic and structural properties of molecules. For derivatives of thetriazolo[4,3-a]pyrimidine family, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model a wide range of molecular characteristics.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides fundamental information about the stability and reactivity of 3-Bromo-triazolo[4,3-a]pyrimidine. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For related triazolopyrimidine systems, the distribution of electron density in these frontier orbitals is also analyzed to predict sites susceptible to electrophilic or nucleophilic attack. In 3-Bromo-triazolo[4,3-a]pyrimidine, the bromine atom, being highly electronegative, and the nitrogen atoms of the fused rings are expected to significantly influence the electronic distribution and the character of the frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for 3-Bromo-triazolo[4,3-a]pyrimidine This table is illustrative and based on general principles of computational chemistry for similar compounds. Actual values would require specific calculations.

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Geometrical Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometrical optimization. This process finds the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For fused ring systems like 3-Bromo-triazolo[4,3-a]pyrimidine, a key outcome of this optimization is the planarity of the molecule. While the fused triazolopyrimidine core is largely planar, slight deviations can occur, which are quantified by dihedral angles.

Conformational analysis would investigate different spatial arrangements of the molecule, although for a rigid fused-ring system, the conformational landscape is limited. The optimized geometry provides essential data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Aromaticity Assessment of the Fused System

The aromaticity of the fused triazolo and pyrimidine (B1678525) rings is a key determinant of the compound's stability and reactivity. Computational methods provide quantitative measures of aromaticity. One common approach is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the rings; a negative value typically indicates aromatic character, while a positive value suggests anti-aromaticity. Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric contribution to aromaticity based on the deviation of bond lengths from an ideal aromatic system.

Spectroscopic Property Prediction (e.g., GIAO NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable technique for calculating the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). By computing the isotropic magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These calculated shifts are then often correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes reveal specific solvent effects or dynamic processes.

Table 2: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts This table illustrates the typical comparison performed in computational studies. The values are hypothetical.

Carbon Atom Predicted Chemical Shift (ppm) (GIAO/B3LYP) Experimental Chemical Shift (ppm)
C3 145.2 144.8
C5 150.1 149.7
C6 110.5 110.2
C7 155.8 155.4

Analysis of Intramolecular Hydrogen Bonds and Tautomerism

While 3-Bromo-triazolo[4,3-a]pyrimidine itself does not possess the classic functional groups for strong intramolecular hydrogen bonding, the introduction of substituents could lead to such interactions. Computational studies are instrumental in identifying and quantifying these bonds, which can significantly influence molecular planarity and stability.

Tautomerism is a critical consideration for many heterocyclic compounds. For thetriazolo[4,3-a]pyrimidine scaffold, different tautomeric forms can exist. For instance, protonation at different nitrogen atoms can lead to various isomers. Quantum chemical calculations can determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase or in different solvents. The Dimroth rearrangement, a known reaction in triazolopyrimidines, represents a form of tautomerism that can be computationally modeled to understand the reaction mechanism and the relative stability of the isomers.

Quantum Mechanics Calculations for Thermodynamic Parameters

Quantum mechanics calculations are essential for determining the thermodynamic properties of a molecule. By performing frequency calculations on the optimized geometry, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed. These calculations are based on the principles of statistical mechanics applied to the vibrational, rotational, and translational energy levels of the molecule.

These thermodynamic data are valuable for predicting the spontaneity of reactions, understanding reaction equilibria, and modeling the behavior of the compound under different temperature and pressure conditions. For instance, the calculated standard Gibbs free energy of formation (ΔGf°) provides a measure of the compound's stability relative to its constituent elements.

Advanced Applications of 3 Bromo 1 2 3 Triazolo 4,3 a Pyrimidine in Chemical Science Non Biological

Versatile Chemical Building Blocks for Complex Molecular Architectures

The true synthetic power of 3-bromo- (B131339) Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine lies in the reactivity of its carbon-bromine bond. This bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the straightforward formation of new carbon-carbon and carbon-nitrogen bonds. This capability allows chemists to append a wide array of functional groups to the triazolopyrimidine core, thereby constructing intricate and diverse molecular architectures.

The most prominent of these transformations are the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally high yields. For instance, the Suzuki-Miyaura coupling of bromo-triazolopyrimidine analogs with various aryl and heteroaryl boronic acids has been shown to proceed efficiently, yielding C-arylated products. nih.govrsc.org Similarly, the Sonogashira reaction facilitates the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations. nih.govnih.gov

The Buchwald-Hartwig amination offers a direct route to arylamines by coupling the bromo-heterocycle with a primary or secondary amine. wikipedia.orglibretexts.orgresearchgate.net This reaction is particularly significant as the resulting C-N linkage is a key feature in many functional organic molecules. The ability to perform these diverse coupling reactions underscores the role of 3-bromo- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine as a pivotal intermediate in synthetic chemistry.

Table 1: Examples of Cross-Coupling Reactions with Bromo-Triazolopyrimidine Analogs
Reaction TypeBromo-HeterocycleCoupling PartnerCatalyst SystemProduct TypeReference(s)
Suzuki-Miyaura 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhos3-arylated pyrazolo[1,5-a]pyrimidin-5-one nih.gov
Suzuki-Miyaura 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholineVarious aryl boronic acidsPd(dppf)Cl₂8-aryl-substituted pyridopyrimidine arkat-usa.org
Sonogashira 3-bromo-2-imidazo[1,2-b]pyridazineTerminal alkynesPdCl₂(PPh₃)₂/CuI3-alkynyl-2-imidazo[1,2-b]pyridazine researchgate.net
Sonogashira C5-iodo-pyrimidine nucleotidesPropargylaminePd(PPh₃)₄/CuI5-(3-aminopropargyl)-pyrimidine nucleotide nih.gov
Buchwald-Hartwig 2-bromopyridineVolatile aminesPd(OAc)₂/dpppSecondary/tertiary aminopyridines researchgate.net
Heck Coupling 3-bromo-1-methyl-1H-indazolen-butyl acrylatePd(OAc)₂/PPh₃3-vinylindazole beilstein-journals.org

Precursors for Novel Functional Materials

The same reactivity that makes 3-bromo- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine a valuable building block in organic synthesis also positions it as a promising precursor for the development of novel functional materials with tailored properties.

Components in Optoelectronic Materials

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific electronic characteristics, often featuring electron-donating and electron-accepting moieties linked by a π-conjugated system. The Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine core is electron-deficient in nature, making it an excellent candidate for an acceptor unit.

By utilizing cross-coupling reactions, electron-donating groups can be attached at the 3-position, creating a donor-acceptor (D-A) architecture within a single molecule. This intramolecular charge transfer (ICT) character is a key determinant of the photophysical properties of a material. For example, a similar strategy has been employed with 2-bromo-3-aminobenzanthrone, where the bromo and amino groups facilitate the creation of a D-π-A structure with solvent-sensitive photophysical behavior, a critical feature for optoelectronic utility. mdpi.com The functionalization of the 3-bromo- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine scaffold with suitable donor groups could lead to new materials with tunable emission colors and other desirable optical properties for use in color-tunable optoelectronics.

Scaffolds for Polymer Design

The bromo-functionality of 3-bromo- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine provides a reactive site for polymerization reactions. For instance, it can serve as a monomer in polycondensation reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These polymers, incorporating the electron-deficient triazolopyrimidine unit into their backbone, are of interest for applications in organic electronics. The properties of the resulting polymer, such as its bandgap, solubility, and morphology, could be fine-tuned by the choice of the co-monomer. While direct examples of polymers derived from this specific heterocycle are not yet prevalent, the principles of using bromo-heterocycles as monomers in cross-coupling polymerization are well-established.

Ligands in Coordination Chemistry and Catalysis

The Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine skeleton contains multiple nitrogen atoms that can act as coordination sites for metal ions. This makes it, and its derivatives, attractive candidates for use as ligands in coordination chemistry. The formation of metal complexes can lead to materials with interesting magnetic, optical, or catalytic properties.

Research on related triazolopyrimidine systems has demonstrated their ability to form complexes with a variety of transition metals, including copper(II), zinc(II), and iron(II). rsc.orgnih.gov These complexes exhibit diverse structural motifs, from mononuclear species to one-dimensional coordination polymers. rsc.org The specific coordination mode often depends on the substituents on the triazolopyrimidine ring and the nature of the metal ion and its counter-anions. researchgate.net

The introduction of a bromine atom at the 3-position of the Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine ring would be expected to influence the electronic properties of the ligand, primarily through its electron-withdrawing inductive effect. This can modulate the donor strength of the nitrogen atoms and, consequently, the properties of the resulting metal complexes. Furthermore, the bromine atom can be retained as a reactive handle for post-coordination modification of the complex, or it could potentially participate in halogen bonding interactions within the crystal lattice, influencing the supramolecular structure. researchgate.net The development of catalysts based on such metal complexes is an area of active research, with potential applications in a range of organic transformations.

Table 2: Coordination Complexes of Related Triazolopyrimidine Ligands
LigandMetal Ion(s)Complex TypeKey Structural FeatureReference(s)
3-(2-pyridyl)- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyridineFe(II), Co(II), Ni(II), Cu(II)Mononuclear and PolymericN²,Npyr bidentate coordination; spin crossover in Fe(II) complex rsc.org
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidineCu(II)MononuclearSquare pyramidal geometry around Cu(II) nih.gov
7-amino-1,2,4-triazolo[1,5-a]pyrimidineZn(II)MononuclearSynergistic trypanocidal effect in complexes nih.gov
1,2,4-triazolo[1,5-a]pyrimidineCu(II), Zn(II)MononuclearN3-monodentate and N3,N4-bidentate coordination modes researchgate.net

Probes for Mechanistic Organic Chemistry Studies

The well-defined reactivity of the C-Br bond in 3-bromo- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine makes it a useful substrate for studying the mechanisms of various organic reactions. For example, in the context of palladium-catalyzed cross-coupling reactions, systematic studies using this substrate could provide valuable insights into the kinetics and intermediates of the catalytic cycle. The electronic nature of the triazolopyrimidine ring system can influence the rates of oxidative addition and reductive elimination, key steps in these reactions. wikipedia.orglibretexts.org

Furthermore, this compound can be employed as a probe in the investigation of radical-chain processes. Mechanistic studies on the nickel-catalyzed reactions of other α-bromoketones have revealed the involvement of radical intermediates. nih.gov Similarly, reactions involving 3-bromo- Current time information in Pasuruan, ID.rsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine could be designed to trap radical intermediates or to use radical clock experiments to elucidate reaction pathways. rsc.org The insights gained from such studies are crucial for the development of new and more efficient synthetic methodologies. The use of bromo-heterocycles in mechanistic studies also extends to understanding and suppressing side reactions like dehalogenation, which can be a significant issue in cross-coupling chemistry. beilstein-journals.org

Q & A

Q. What are the primary synthetic routes to 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine, and how do their yields compare?

The compound is typically synthesized via two main pathways:

  • Route 1: Starting from 2-hydrazinopyrimidines, which undergo cyclization with acid chlorides (Method A) or oxidation of hydrazones using agents like bromine (Method B). Yields range from 65–85% depending on substituents and reaction conditions .
  • Route 2: Reacting 3-amino[1,2,4]triazoles with 1,3-difunctional reagents (e.g., malonic acid derivatives or α,β-unsaturated ketones). This method often achieves >90% yields but requires precise stoichiometry . Comparative tables in the literature highlight the efficiency of triazole-based routes for scalability .

Q. How can researchers confirm the regioselectivity of bromination in triazolopyrimidine systems?

Bromination typically occurs at the C-6 position of the pyrimidine ring due to electronic effects. Confirmation involves:

  • NMR Analysis: Distinct chemical shifts for H-5 and H-7 protons in 1H^1H-NMR (e.g., downfield shifts for H-5 due to deshielding by bromine) .
  • X-ray Crystallography: Resolving the crystal structure to unambiguously assign the bromine position, as demonstrated in studies of analogous halogenated triazolopyrimidines .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • Multinuclear NMR: 13C^{13}C- and 1H^1H-NMR to confirm substitution patterns and purity .
  • High-Resolution Mass Spectrometry (HRMS): For exact mass verification, particularly to distinguish between bromine isotopes (e.g., 79Br^{79}Br vs. 81Br^{81}Br) .
  • Elemental Analysis: To validate empirical formulas, especially for novel derivatives .

Advanced Research Questions

Q. How can conflicting data on reaction yields for triazolopyrimidine syntheses be resolved?

Discrepancies often arise from:

  • Reaction Conditions: Variations in solvent polarity (e.g., ethanol vs. DCM) or oxidizing agents (e.g., iodobenzene diacetate vs. FeCl3_3) can alter yields significantly .
  • Catalyst Loading: For example, p-TsOH·H2_2O (5 mol%) in ethanol reflux improves cyclization efficiency compared to solvent-free methods .
  • Purification Methods: Recrystallization vs. column chromatography may affect reported yields due to product loss .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

  • Directed C-H Activation: Use of palladium catalysts with directing groups (e.g., pyrazole or amide substituents) to target C-5 or C-7 positions .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at the bromine site to introduce aryl/heteroaryl groups, leveraging the bromide as a leaving group .
  • Protection-Deprotection: Temporary protection of reactive sites (e.g., NH groups) to prevent undesired side reactions during functionalization .

Q. How does the bromine substituent influence the biological activity of triazolopyrimidine derivatives?

  • Enhanced Lipophilicity: Bromine increases logP values, improving membrane permeability in antimicrobial assays .
  • Electron-Withdrawing Effects: Activates the pyrimidine ring for nucleophilic attack, critical in kinase inhibitor design (e.g., EGFR-TK inhibition) .
  • Structural Rigidity: Bromine’s steric bulk can restrict conformational flexibility, enhancing binding affinity in enzyme pockets .

Q. What methodologies address low solubility of this compound in aqueous systems?

  • Salt Formation: Reacting with HCl or hydrobromide to form water-soluble salts .
  • Prodrug Design: Incorporating phosphonate or carboxylate esters that hydrolyze in vivo .
  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report divergent antibacterial activities for brominated triazolopyrimidines?

Variations stem from:

  • Strain Specificity: Gram-positive bacteria (e.g., S. aureus) show higher sensitivity due to cell wall structure .
  • Testing Concentrations: MIC values (e.g., 10 µg/mL vs. 50 µg/mL) dramatically affect activity rankings .
  • Structural Modifications: Minor changes (e.g., nitro vs. methoxy substituents) alter electron density and binding interactions .

Q. How can researchers validate synthetic intermediates when spectral data overlap?

  • 2D NMR Techniques: HSQC and HMBC to resolve overlapping 1H^1H- and 13C^{13}C-signals .
  • Isotopic Labeling: Using 15N^{15}N-labeled starting materials to track nitrogen incorporation in the triazole ring .
  • Computational Modeling: DFT calculations to predict NMR shifts and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.